4-methyl-3-(1H-pyrazol-4-yl)benzoic acid
Overview
Description
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety, with a methyl group at the 4-position of the benzoic acid ring
Mechanism of Action
Mode of Action
It’s suggested that the compound may disrupt the bacterial cell membrane . More detailed studies are required to understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
It’s possible that the compound affects pathways related to bacterial cell membrane integrity, given its suggested mode of action
Result of Action
It’s suggested that the compound may inhibit the growth of certain bacterial strains . More research is needed to describe these effects in detail.
Biochemical Analysis
Biochemical Properties
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain hydroxylases, enzymes that catalyze the hydroxylation of organic substrates. The interaction between this compound and hydroxylases involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate access to the active site .
Additionally, this compound has been found to modulate the activity of transcription factors, proteins that regulate gene expression by binding to specific DNA sequences. This modulation occurs through direct binding to the transcription factors or by altering the signaling pathways that control their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In cancer cells, this compound has been observed to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. The mechanism behind these effects involves the downregulation of cyclin-dependent kinases and the upregulation of pro-apoptotic proteins .
In immune cells, this compound exhibits immunomodulatory effects by inhibiting the production of inflammatory cytokines. This inhibition is achieved through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of enzyme activity through competitive binding to the active site. For example, this compound can inhibit the activity of tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins, by mimicking the substrate and occupying the active site .
Furthermore, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. This binding can either enhance or repress the transcription of specific genes, depending on the context and the transcription factor involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard storage conditions. Prolonged exposure to light and heat can lead to the formation of degradation products that may alter its biological activity .
Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and the development of resistance to its inhibitory effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .
Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity. Below this threshold, the compound may not exert any significant effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .
The interaction of this compound with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, such as albumin, which helps to maintain its solubility and prevent precipitation .
The distribution of this compound within tissues is influenced by its affinity for specific binding sites and its ability to cross biological barriers, such as the blood-brain barrier .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is determined by specific targeting signals and post-translational modifications that direct it to these compartments .
In the nucleus, this compound can interact with transcription factors and other nuclear proteins to regulate gene expression . In the mitochondria, it can influence mitochondrial function and energy metabolism by modulating the activity of mitochondrial enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Benzoic Acid Derivative: The pyrazole derivative is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)benzoic acid: Similar structure but lacks the methyl group at the 4-position of the benzoic acid ring.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Contains a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-methyl-3-(1H-pyrazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-3-8(11(14)15)4-10(7)9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBATMNIWVLWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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